molecular formula C14H12N4O B2469579 2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034620-43-2

2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No. B2469579
CAS RN: 2034620-43-2
M. Wt: 252.277
InChI Key: JDGKJORFPQFGCG-UHFFFAOYSA-N
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Description

“2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a derivative of pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have significant photophysical properties and have attracted attention in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of PP derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions of PP derivatives involve the use of electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors . The PPs bearing simple aryl groups allow good solid-state emission intensities .


Physical And Chemical Properties Analysis

PP derivatives have tunable photophysical properties . They have simpler and greener synthetic methodology as compared to those of BODIPYS . The properties and stability found in PP derivatives are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Scientific Research Applications

Antiviral and Anticancer Properties

A study described a novel route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives, showing significant anti-influenza A virus (H5N1) activities. This research opens avenues for exploring these compounds as potential antiviral agents against bird flu and possibly other viral infections (Hebishy, Salama, & Elgemeie, 2020). Another study synthesized novel pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents, indicating their potential in cancer and inflammation treatment (Rahmouni et al., 2016).

Antimicrobial Activity

Research on the synthesis of novel spiro[pyrazolo[4,3-d]pyrimidinones and derivatives revealed their anticancer activity, showcasing the utility of these compounds in medicinal chemistry for developing new therapeutic agents (Ismail et al., 2017). Additionally, compounds incorporating a N-methylphthalimide moiety were reported for their moderate antimicrobial activity, emphasizing the role of chemical modifications in enhancing biological activities (Al-Omran & El-Khair, 2005).

Enzyme Inhibition

A research project focused on pyrazolo[3,4‐d]pyrimidine derivatives investigated their selectivity as COX-2 inhibitors, demonstrating their potential as anti-inflammatory agents. This study highlights the importance of molecular design in targeting specific enzymes (Raffa et al., 2009).

Synthetic Routes and Chemical Reactivity

Another research explored robust synthetic approaches leading to densely functionalized benzo[e]pyrazolo[5′,1′:2,3]pyrimido[4,5-b][1,4]diazepines, exhibiting antibacterial activity against resistant strains. It underscores the synthetic flexibility of pyrazolo[1,5-a]pyrimidin-6-yl derivatives in generating complex molecules with significant biological activities (Sheikhi-Mohammareh, Mashreghi, & Shiri, 2020).

Future Directions

The future directions in the study of PP derivatives include further exploration of their anticancer potential and enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

2-methyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-10-4-2-3-5-12(10)14(19)17-11-8-15-13-6-7-16-18(13)9-11/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGKJORFPQFGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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